2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide
Overview
Description
2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2-methylbenzamide is 259.09569129 g/mol and the complexity rating of the compound is 456. The solubility of this chemical has been described as >38.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide are currently unknown. This compound is a derivative of pyrimidine, which is a key component of nucleic acids. Therefore, it may interact with enzymes or receptors involved in nucleic acid metabolism .
Mode of Action
It has been observed that the compound can interact with n-nucleophiles, amines, and hydrazines . This suggests that it may form covalent bonds with these molecules, potentially altering their function.
Biochemical Pathways
Given its potential interaction with nucleic acid metabolism, it may influence pathways related to dna replication, transcription, or translation .
Result of Action
If it interacts with nucleic acid metabolism, it could potentially affect gene expression and protein synthesis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s interaction with N-nucleophiles, amines, and hydrazines suggests that its activity could be influenced by the concentration of these molecules in the environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with N-nucleophiles, amines, and hydrazines
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the growth of certain cell lines, including cancer cells . This inhibition is likely due to the compound’s ability to interfere with critical cellular processes, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function . Its interaction with Lawesson’s reagent, resulting in the synthesis of a 4-thioxo derivative, highlights its potential for chemical modification and the development of new therapeutic agents .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its laboratory use. Studies have shown that the compound can undergo chemical modifications, such as alkylation with methyl bromoacetate . These modifications can affect the compound’s long-term stability and its effects on cellular function. Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may be insufficient to achieve the desired therapeutic outcomes . Studies on dosage effects are crucial for determining the optimal therapeutic window and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.
Properties
IUPAC Name |
2-methyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-7-5-3-4-6-9(7)11(17)15-10-8(2)14-13(19)16-12(10)18/h3-6H,1-2H3,(H,15,17)(H2,14,16,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXRJHGSOPFSHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(NC(=O)NC2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359549 | |
Record name | 2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665377 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
662155-86-4 | |
Record name | 2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.